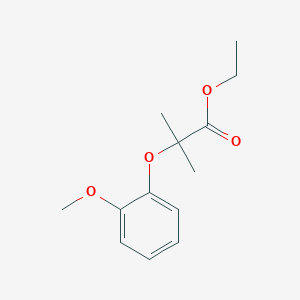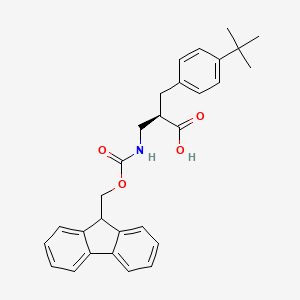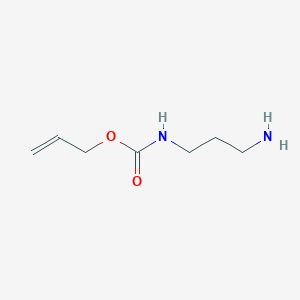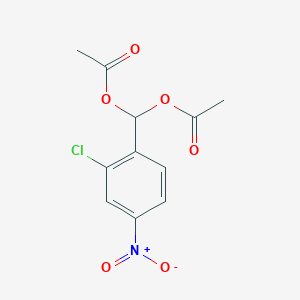
(2-Chloro-4-nitrophenyl)methanediyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-4-nitrophenyl)methanediyl diacetate is an organic compound with the molecular formula C11H10ClNO6 It is characterized by the presence of a chloro and nitro group on a phenyl ring, along with two acetate groups attached to a methanediyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-nitrophenyl)methanediyl diacetate typically involves the reaction of 2-chloro-4-nitrobenzyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-4-nitrophenyl)methanediyl diacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The acetate groups can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions to cleave the acetate groups.
Major Products Formed
Substitution: Products with the chloro group replaced by the nucleophile.
Reduction: 2-Chloro-4-aminophenyl derivatives.
Hydrolysis: 2-Chloro-4-nitrophenylmethanol.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-4-nitrophenyl)methanediyl diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (2-Chloro-4-nitrophenyl)methanediyl diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the methanediyl diacetate structure.
4-Nitrobenzyl chloride: Contains the nitrobenzyl moiety but differs in the substitution pattern and functional groups.
2,6-Dichloro-4-nitrophenol: Similar in having chloro and nitro groups but with different substitution positions.
Uniqueness
(2-Chloro-4-nitrophenyl)methanediyl diacetate is unique due to the presence of both acetate groups and the specific positioning of the chloro and nitro groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
77455-54-0 |
|---|---|
Molekularformel |
C11H10ClNO6 |
Molekulargewicht |
287.65 g/mol |
IUPAC-Name |
[acetyloxy-(2-chloro-4-nitrophenyl)methyl] acetate |
InChI |
InChI=1S/C11H10ClNO6/c1-6(14)18-11(19-7(2)15)9-4-3-8(13(16)17)5-10(9)12/h3-5,11H,1-2H3 |
InChI-Schlüssel |
OCRFFMYKJSYNEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





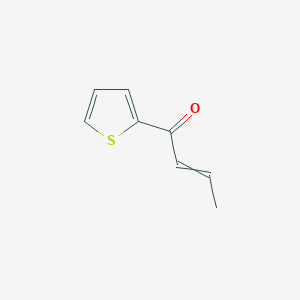

![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13985501.png)
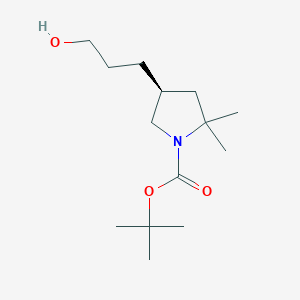
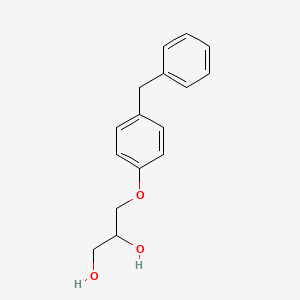
![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)

![1-{3-Tert-Butyl-1-[4-(Hydroxymethyl)phenyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-1-Ylurea](/img/structure/B13985520.png)
